molecular formula C13H10ClNO4 B6638926 N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide

Cat. No. B6638926
M. Wt: 279.67 g/mol
InChI Key: DOZGRRYLBDCTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide, also known as GW 501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been extensively studied for its potential applications in various fields, including scientific research.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide 501516 activates PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved insulin sensitivity, increased energy expenditure, and reduced adiposity.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide 501516 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to improve lipid and glucose metabolism, reduce inflammation, and promote weight loss in obese animal models.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide 501516 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also highly selective for PPARδ, which reduces the risk of off-target effects. However, N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide 501516 has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. It is also not suitable for long-term studies due to potential toxicity concerns.

Future Directions

For research could include investigating its potential use in treating metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide 501516 involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 6-hydroxypyran-3-carboxamide in the presence of triethylamine to form N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide 501516. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide 501516 has been extensively studied for its potential applications in various fields, including scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic effects. It has also been investigated for its potential use in treating metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-18-11-4-3-9(14)6-10(11)15-13(17)8-2-5-12(16)19-7-8/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGRRYLBDCTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=COC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide

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